molecular formula C14H14N2O5 B2722998 methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 159587-53-8

methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B2722998
CAS No.: 159587-53-8
M. Wt: 290.27 g/mol
InChI Key: LTZZPTSSIYQHEK-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a 1,3-benzodioxole substituent at the 4-position of the pyrimidine ring. The compound features a methyl ester group at position 5, a methyl group at position 6, and a ketone at position 2. Its structure is stabilized by conjugation between the aromatic benzodioxole moiety and the pyrimidine ring. The 3,4-dihydro configuration indicates partial saturation of the pyrimidine ring, which influences its conformational flexibility and intermolecular interactions, such as hydrogen bonding .

The benzodioxole group (1,3-benzodioxol-5-yl) is notable for its electron-rich nature due to the two adjacent oxygen atoms, which may enhance π-π stacking interactions in biological systems or crystalline states .

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-7-11(13(17)19-2)12(16-14(18)15-7)8-3-4-9-10(5-8)21-6-20-9/h3-5,12H,6H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZZPTSSIYQHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331307
Record name methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

159587-53-8
Record name methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H14N2O5
  • Molecular Weight : 286.27 g/mol
  • CAS Number : 2748303

The structural formula can be represented as:

C14H14N2O5\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_5

Synthesis Methods

Various synthetic pathways have been developed to produce this compound. The synthesis typically involves the reaction of benzodioxole derivatives with pyrimidine precursors, often utilizing catalytic methods to enhance yield and selectivity. Recent advancements have focused on optimizing these reactions to improve efficiency and reduce by-products .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating its effects on various cancer cell lines demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .

Enzymatic Inhibition

This compound has also shown promise as an inhibitor of certain enzymes. For instance, it was found to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The inhibition mechanism involves competitive binding to the active site of the enzyme, which can lead to reduced proliferation of cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. In vitro studies revealed that it possesses notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls .

Case Study 2: Enzymatic Inhibition

Another investigation focused on the compound's inhibitory action on DHFR. Kinetic studies revealed that it acts as a competitive inhibitor with a Ki value of 12 μM. Molecular docking simulations suggested favorable interactions between the compound and key residues within the active site of DHFR, providing insights into its mechanism of action .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
Anticancer Induces apoptosis in cancer cells
Enzymatic Inhibition (DHFR) Competitive inhibition
Antimicrobial Effective against Gram-positive bacteria

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is primarily investigated for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further studies in cancer therapeutics.

Biological Research

The compound's interactions with biological macromolecules are under investigation to understand its potential as a therapeutic agent. Studies have shown that it may induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through the inhibition of signaling pathways such as cyclooxygenase (COX) and others involved in cellular signaling.

Materials Science

In materials science, the compound is explored for its ability to develop novel materials with unique electronic and optical properties. Its structural features allow it to be tailored for specific applications in advanced material development.

Pharmacological Studies

The compound has been studied for its modulatory effects on various receptors, including NK-3 receptors. It shows promise as an antagonist in treating conditions such as depression, anxiety, and other neuropsychiatric disorders .

Similar Compounds

Compound NameStructureApplications
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-onePsychoactive propertiesSynthetic cathinone
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acidTherapeutic applicationsAnticancer research

Uniqueness

This compound stands out due to its multifaceted structural features that enable interactions with multiple molecular targets. This versatility makes it a valuable compound for various research applications compared to similar compounds .

Comparison with Similar Compounds

Substitution at the 4-Position

The 4-position of the dihydropyrimidine scaffold is critical for modulating biological and physicochemical properties. Key analogues include:

Compound Name 4-Substituent Functional Group Variations Key Properties/Activities References
Methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl Methyl ester, 2-oxo Antibacterial activity (hypothesized)
Methyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Methyl ester, 2-oxo Antibacterial activity (tested)
Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromo-2-hydroxyphenyl Bromine, hydroxyl substituents Enhanced antibacterial activity
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Benzodioxol-5-yl Ethyl ester, 2-sulfanylidene (C=S) Altered hydrogen-bonding capacity

Key Observations :

  • Benzodioxole vs.
  • Halogen/Functional Group Addition : Bromine and hydroxyl groups (e.g., in compound 10 from ) increase polarity and antibacterial potency, as seen in its higher melting point (231–232°C vs. 193–194°C for phenyl-substituted analogues) .

Ester Group Variations

The ester group at position 5 impacts solubility and metabolic stability:

Compound Name Ester Group Lipophilicity (Predicted) Biological Relevance References
This compound Methyl Moderate Optimal for membrane permeability
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate Ethyl Higher Prolonged half-life (inferred)
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Benzyl Very high Potential CNS targeting

Key Observations :

  • Ethyl and benzyl esters increase lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

Functional Group Modifications

Oxo vs. Sulfanylidene at Position 2

  • 2-Oxo (C=O) : Forms strong hydrogen bonds with NH or OH groups in proteins .
  • 2-Sulfanylidene (C=S) : Less electronegative than oxygen, reducing hydrogen-bond strength but increasing thiophilicity for interactions with metal ions or cysteine residues .

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction, a three-component condensation of (i) 1,3-benzodioxole-5-carbaldehyde, (ii) methyl acetoacetate, and (iii) urea or thiourea derivatives. Typical conditions include refluxing in ethanol with a Lewis acid catalyst (e.g., HCl or BF₃·Et₂O) for 12–24 hours, followed by crystallization or column chromatography for purification . Yields vary (39–77%) depending on substituents and reaction optimization .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • Single-crystal X-ray diffraction : Determines absolute configuration, dihedral angles, and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
  • ¹H/¹³C NMR : Assignments rely on characteristic shifts for the dihydropyrimidine ring (e.g., δ 2.27–2.59 ppm for CH₃, δ 5.39 ppm for CH), benzodioxole protons (δ 6.91–6.96 ppm), and carbonyl groups (δ 165–170 ppm) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

Antibacterial activity is assessed via disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are reported, with derivatives showing MICs of 8–64 µg/mL depending on substituent electronegativity and steric effects .

Advanced Research Questions

Q. How do substituents influence the structure-activity relationship (SAR) in antibacterial studies?

  • Electron-withdrawing groups (e.g., bromo at the 4-position) enhance activity by increasing electrophilicity of the pyrimidine ring, improving target binding .
  • Hydrophobic substituents (e.g., phenyl or benzodioxole) improve membrane permeability, as evidenced by lower MICs in lipophilic bacterial membranes .
  • Steric hindrance : Bulky groups at the 6-methyl position reduce activity, likely by disrupting planar conformation critical for enzyme inhibition .

Q. What strategies address regioselectivity challenges during synthesis?

Regioselectivity in the Biginelli reaction is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization to the 1,4-dihydropyrimidine isomer .
  • Catalyst choice : BF₃·Et₂O promotes kinetically favored products, while HCl yields thermodynamically stable isomers .
  • Substituent effects : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) accelerate cyclization, reducing side-product formation .

Q. How can conflicting data on reaction yields and bioactivity be resolved?

  • Yield discrepancies : Optimize reaction time and temperature (e.g., extended reflux at 80°C improves yields from 39% to >70%) .
  • Bioactivity variability : Standardize assay conditions (e.g., Mueller-Hinton agar pH, inoculum size) and validate via dose-response curves .
  • Crystallographic vs. solution-state data : Use variable-temperature NMR to assess conformational flexibility impacting bioactivity .

Q. What analytical challenges arise in polymorphism or tautomeric studies?

  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate distinct polymorphs, validated via PXRD and DSC .
  • Tautomerism : ¹H-¹⁵N HMBC NMR identifies enol-keto equilibria, critical for understanding reactivity in biological systems .

Q. How are reaction conditions optimized for scale-up without compromising purity?

  • Catalyst loading : Reduce HCl concentration to 0.5 eq. to minimize side reactions while maintaining >60% yield .
  • Workup protocols : Use aqueous NaHCO₃ washes to remove unreacted aldehydes, followed by recrystallization in ethyl acetate/hexane (3:1) .

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